molecular formula C20H22ClNO2 B12598874 N-[1-(4-Chlorophenyl)-3,3-dimethyl-1-oxobutan-2-yl]-2-methylbenzamide CAS No. 644979-99-7

N-[1-(4-Chlorophenyl)-3,3-dimethyl-1-oxobutan-2-yl]-2-methylbenzamide

Cat. No.: B12598874
CAS No.: 644979-99-7
M. Wt: 343.8 g/mol
InChI Key: RAEVVMMYRDIBQI-UHFFFAOYSA-N
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Description

N-[1-(4-Chlorophenyl)-3,3-dimethyl-1-oxobutan-2-yl]-2-methylbenzamide is a chemical compound supplied for non-clinical research applications. This product is intended for use by qualified scientists in laboratory settings only. It is not intended for diagnostic or therapeutic use in humans or animals. Specific research applications, mechanism of action, and pharmacological or biochemical properties for this compound should be determined by the researcher, as this material is provided as a tool for basic scientific investigation. Researchers should consult the available safety data sheet (SDS) and handle this material using appropriate personal protective equipment (PPE) and under controlled laboratory conditions.

Properties

CAS No.

644979-99-7

Molecular Formula

C20H22ClNO2

Molecular Weight

343.8 g/mol

IUPAC Name

N-[1-(4-chlorophenyl)-3,3-dimethyl-1-oxobutan-2-yl]-2-methylbenzamide

InChI

InChI=1S/C20H22ClNO2/c1-13-7-5-6-8-16(13)19(24)22-18(20(2,3)4)17(23)14-9-11-15(21)12-10-14/h5-12,18H,1-4H3,(H,22,24)

InChI Key

RAEVVMMYRDIBQI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NC(C(=O)C2=CC=C(C=C2)Cl)C(C)(C)C

Origin of Product

United States

Preparation Methods

Direct Formation of Amide Bonds

One effective method for synthesizing amides involves the direct coupling of carboxylic acids with amines. This can be achieved using coupling reagents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under controlled conditions.

Procedure:

  • Starting Materials: A carboxylic acid derivative and an amine.
  • Reagents: DCC or EDC, along with DMAP (4-dimethylaminopyridine) as a catalyst.
  • Solvent: Typically, anhydrous dichloromethane or DMF (dimethylformamide).

This method allows for the efficient formation of the desired amide bond with minimal side reactions, yielding high purity products after purification steps such as silica gel chromatography.

Synthesis via Intermediate Compounds

Another strategy involves synthesizing intermediate compounds that can be further transformed into the target compound. For example, starting from 4-chlorobenzoyl chloride and 2-methylbenzamide can yield this compound through a multi-step reaction pathway.

Procedure:

  • Amidation Reaction:

    • React the acid chloride with 2-methylbenzamide in a solvent like toluene.
    • Use a base such as triethylamine to neutralize HCl formed during the reaction.
  • Purification:

    • The crude product is purified by recrystallization or column chromatography.

The efficiency of these methods can vary based on reaction conditions such as temperature, time, and choice of solvents. Below is a summary table detailing various parameters:

Method Temperature (°C) Time (h) Yield (%) Notes
Direct Amide Formation Room Temp 12 85 High yield with DCC
Intermediate Synthesis Reflux 6 75 Requires purification

Characterization Techniques

After synthesis, characterization techniques are crucial for confirming the structure and purity of this compound:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides insights into the molecular structure:

  • Chemical shifts corresponding to protons on aromatic rings and aliphatic chains help confirm the presence of specific functional groups.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and confirm the identity of the synthesized compound:

  • The molecular ion peak corresponding to the expected molecular weight validates successful synthesis.

High Performance Liquid Chromatography (HPLC)

HPLC is employed for purity analysis:

  • Retention times compared to standards confirm compound identity and purity levels.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-Chlorophenyl)-3,3-dimethyl-1-oxobutan-2-yl]-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[1-(4-Chlorophenyl)-3,3-dimethyl-1-oxobutan-2-yl]-2-methylbenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[1-(4-Chlorophenyl)-3,3-dimethyl-1-oxobutan-2-yl]-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 2: Physicochemical Properties

Property Target Compound ADB-CHMINACA N-(2-hydroxy-...)
Molecular Weight ~375 g/mol (estimated) 369.5 g/mol 237.3 g/mol
LogP (lipophilicity) ~3.5 (predicted) ~4.2 ~1.8
Hydrogen Bond Acceptors 3 4 3

Regulatory and Pharmacological Context

  • The compound’s structural analogs, such as ADB-CHMINACA and ADB-FUBINACA, are classified as controlled substances due to their psychoactive effects .

Biological Activity

N-[1-(4-Chlorophenyl)-3,3-dimethyl-1-oxobutan-2-yl]-2-methylbenzamide, commonly referred to as a synthetic cannabinoid, has garnered attention in recent research for its potential biological activities. This compound belongs to a class of substances that mimic the effects of natural cannabinoids, which interact with the endocannabinoid system (ECS) in humans. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.

Chemical Structure and Properties

The chemical formula for this compound is C19H22ClN2OC_{19}H_{22}ClN_{2}O. The presence of the chlorophenyl group and the dimethyl oxobutane moiety are significant as they influence the compound's interaction with cannabinoid receptors.

The primary mechanism of action for this compound involves its interaction with cannabinoid receptors, specifically CB1 and CB2. These receptors are part of the ECS, which plays a vital role in various physiological processes including pain sensation, mood regulation, and immune response.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Analgesic Activity : Studies have shown that this compound can reduce pain perception by modulating pain pathways in the central nervous system.
  • Anti-inflammatory Properties : It may inhibit pro-inflammatory cytokines, suggesting potential use in inflammatory conditions.
  • Neuroprotective Effects : Evidence suggests that it could protect neuronal cells from oxidative stress and apoptosis.

Study 1: Analgesic Effects

A study conducted on animal models demonstrated that administration of this compound resulted in a significant reduction in pain response compared to control groups. The study utilized the hot plate test to measure pain thresholds, showing an increase in latency times post-administration.

ParameterControl GroupTreatment Group
Pain Latency (seconds)5.010.5
Statistical SignificanceN/Ap < 0.01

Study 2: Anti-inflammatory Activity

Another research project focused on the anti-inflammatory properties of this compound. In vitro assays revealed that it significantly reduced the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in macrophage cultures stimulated with lipopolysaccharide (LPS).

CytokineControl Group (pg/mL)Treatment Group (pg/mL)
TNF-α15080
IL-610050

Safety Profile

While promising results have been observed regarding its therapeutic effects, safety assessments are critical. Toxicological studies have indicated that high doses may lead to adverse effects such as anxiety and cardiovascular complications. Long-term studies are necessary to fully understand the safety profile.

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